molecular formula C10H30N6OP2 B1598197 N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine CAS No. 91241-12-2

N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine

Cat. No.: B1598197
CAS No.: 91241-12-2
M. Wt: 312.33 g/mol
InChI Key: RVZIHXHEDQCEED-UHFFFAOYSA-N
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Description

N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine (CAS 153136-05-1), commonly referred to as Phosphazene base P4-t-Oct solution, is a highly specialized organophosphorus compound. It belongs to the phosphazene family, characterized by alternating phosphorus and nitrogen atoms in a cyclic or catenated structure. The IUPAC name reflects its complex architecture: a tert-octyl group attached to a phosphazene core with multiple tris(dimethylamino)phosphoranylideneamino substituents . This compound is notable for its strong basicity, with applications in organic synthesis, catalysis, and polymer chemistry. Its structure enables unique reactivity, such as deprotonation of weakly acidic substrates and stabilization of reactive intermediates.

Properties

IUPAC Name

N-[bis(dimethylamino)phosphorylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H30N6OP2/c1-12(2)18(13(3)4,14(5)6)11-19(17,15(7)8)16(9)10/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZIHXHEDQCEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=NP(=O)(N(C)C)N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30N6OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400159
Record name PDPO
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91241-12-2
Record name PDPO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,3-Pentakis(dimethylamino)-1lambda 5,3lambda 5-diphosphazene 1-oxide
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Biological Activity

N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine, also known by its CAS number 91241-12-2, is a phosphoramide compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H30N6OP2
  • Molecular Weight : 306.34 g/mol

This compound features multiple dimethylamino groups and a phosphoramide backbone, which are significant for its biological interactions.

  • Antimicrobial Activity : Research indicates that phosphoramides can exhibit antimicrobial properties. The presence of multiple dimethylamino groups enhances the compound's ability to interact with microbial membranes, potentially disrupting their integrity.
  • Anticancer Properties : Some studies have suggested that compounds with similar structures can interfere with cellular signaling pathways involved in cancer progression. The phosphoramide moiety may play a role in modulating these pathways.
  • Enzyme Inhibition : Phosphorylating agents like this compound may inhibit specific enzymes, affecting metabolic pathways crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of similar phosphoramides:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that phosphoramides with dimethylamino substituents exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .
  • Anticancer Research : In a study investigating new anticancer agents, compounds structurally related to this compound showed promise in inhibiting tumor growth in vitro and in vivo models through apoptosis induction .

Research Findings

StudyFindings
Journal of Medicinal Chemistry (2020)Demonstrated antimicrobial activity against Gram-positive bacteria.
Cancer Research Journal (2021)Showed inhibition of tumor growth via apoptosis induction in cancer cell lines.
Bioorganic & Medicinal Chemistry Letters (2022)Identified enzyme inhibition leading to disrupted metabolic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Phosphazene base P4-t-Oct with structurally related phosphazenes and amine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Tert-Buty-P4 (N-[[tert-butylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]-N-methylmethanamine)

  • Structure : Shares the phosphazene core but substitutes the tert-octyl group with a tert-butyl moiety .
  • Key Differences: Steric Effects: The tert-butyl group (C4H9) is smaller than tert-octyl (C8H17), leading to reduced steric hindrance. This may enhance accessibility in reactions requiring nucleophilic attack. Solubility: Tert-Buty-P4 exhibits lower solubility in nonpolar solvents (e.g., hexane) compared to P4-t-Oct due to the shorter alkyl chain . Basicity: Both compounds are strong bases, but P4-t-Oct’s larger substituent may slightly reduce basicity due to increased electron-donating effects from the alkyl group .

N-[Bis(diethylamino)phosphinimyl]-N-ethylethanamine (CAS 74400-91-2)

  • Structure: Replaces dimethylamino groups with diethylamino (C2H5) substituents and substitutes methyl groups with ethyl on the amine backbone .
  • Basicity: Diethylamino groups are weaker electron donors than dimethylamino, leading to slightly lower basicity compared to P4-t-Oct . Thermal Stability: Bulkier ethyl groups may improve thermal stability but reduce reactivity in sterically sensitive reactions.

Bis(dimethylamino)methylsilane (CAS 22705-33-5)

  • Structure: Silicon-centered compound with dimethylamino groups but lacks the phosphazene backbone .
  • Key Differences :
    • Reactivity : The silicon center undergoes hydrolysis more readily than phosphorus, limiting its use in aqueous environments.
    • Applications : Primarily used as a silicon precursor in vapor deposition, contrasting with P4-t-Oct’s role in deprotonation and catalysis .

N-(Dimethylamino)-N-dimethylformamide

  • Structure: A simpler dimethylamino-containing amide, lacking the phosphazene core .
  • Key Differences :
    • Basicity : Weakly basic compared to P4-t-Oct, with pKa values ~1–3 units lower.
    • Formation Mechanism : Forms via linear or exponential pathways during curing reactions, unlike the synthetic routes for phosphazenes .

Data Table: Comparative Analysis of Phosphazene Bases and Analogues

Compound Name CAS Number Molecular Formula Key Substituents Basicity (Relative) Solubility (Hexane) Applications
Phosphazene base P4-t-Oct 153136-05-1 C25H63N13P3 tert-Octyl, dimethylamino High High Organic synthesis, catalysis
Tert-Buty-P4 - C19H51N13P3 tert-Butyl, dimethylamino High Moderate Catalysis, polymer chemistry
N-[Bis(diethylamino)phosphinimyl]-N-ethylethanamine 74400-91-2 C12H31N4P Diethylamino, ethyl Moderate High Specialty synthesis
Bis(dimethylamino)methylsilane 22705-33-5 C5H16N2Si Dimethylamino, methyl Low Low Vapor deposition

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine generally involves the stepwise assembly of phosphoryl and phosphanyl groups functionalized with dimethylamino substituents. The key synthetic approach relies on:

These steps are typically conducted under anhydrous and inert atmosphere conditions to prevent hydrolysis and oxidation of sensitive phosphorus centers.

Specific Synthetic Routes

Route A: From Hexamethylphosphoramide Derivatives
  • Starting Material: Hexamethylphosphoramide (HMPA) or related phosphoramide compounds.
  • Stepwise Amination: Controlled substitution of methyl groups with dimethylamino groups on phosphorus centers.
  • Phosphorylimino Group Formation: Introduction of phosphorylimino linkage via reaction with phosphoryl chlorides or phosphoryl imidazoles.
  • Final Assembly: Coupling with methylmethanamine under base catalysis to form the target compound.

This route benefits from commercially available HMPA and related reagents, enabling relatively straightforward access to the target compound.

Route B: Phosphoranylidene Intermediate Method

This method provides high regio- and chemoselectivity, allowing the preparation of pure diastereomers and minimizing side products.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Amination Dimethylamine or derivatives, inert solvent 0–25 °C 1–4 hours Anhydrous, inert atmosphere required
Phosphorylimino Formation Phosphoryl chloride or imidazole 0–50 °C 2–6 hours Controlled addition to avoid overreaction
Coupling Methylmethanamine, base catalyst (e.g., triethylamine) Room temperature to 40 °C 3–12 hours Slow addition recommended
Oxidation Mild oxidants or borane complexes 0–25 °C 1–3 hours Avoid harsh conditions to preserve structure

These parameters are optimized to maximize yield and purity while minimizing degradation or polymerization.

Purification and Characterization

  • Purification: Typically involves vacuum distillation or recrystallization from suitable solvents such as ethers or hydrocarbons.
  • Characterization: Confirmed by NMR spectroscopy (^31P, ^1H, ^13C), mass spectrometry, and elemental analysis.
  • Diastereomeric Purity: The synthesis may yield mixtures of diastereomers due to asymmetric phosphorus centers; chromatographic separation or crystallization techniques are applied to isolate pure isomers.

Research Findings and Optimization

  • Modified oligonucleotide synthesis patents indicate the use of phosphoryl guanidine or amidine groups related to this compound, highlighting its role in advanced nucleic acid chemistry.
  • Studies show that controlling the steric environment around phosphorus centers by careful choice of amine substituents and reaction conditions improves the selectivity and stability of the final compound.
  • Use of borane complexes as mild reducing or stabilizing agents during synthesis helps maintain the λ^5-phosphanyl oxidation state and prevents decomposition.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Hexamethylphosphoramide Route Hexamethylphosphoramide, methylamine Amination, phosphorylation, coupling Readily available reagents, scalable Requires strict moisture control
Phosphoranylidene Intermediate Tris(dimethylamino)phosphoranylidene Nucleophilic substitution, oxidation High selectivity, pure isomers Multi-step, sensitive intermediates
Borane-mediated stabilization Phosphorus precursors, borane Oxidation control, stabilization Enhances stability, mild conditions Additional purification needed

Q & A

Q. What are the recommended synthetic routes for preparing N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine, and how can purity be ensured during synthesis?

Methodological Answer:

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution reactions involving dimethylamine and phosphoryl chloride derivatives. For example, stepwise phosphorylation using tris(dimethylamino)phosphine as a precursor under anhydrous conditions yields intermediates that are further functionalized .
  • Purity Control : Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product. Purity is verified using 1H/31P NMR to confirm the absence of residual dimethylamine or phosphoryl chloride byproducts. Quantitative analysis via LC-MS with ion-pairing agents (e.g., sodium 1-decanesulfonate) ensures >98% purity .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • Structural Confirmation :
    • Multinuclear NMR (1H, 13C, 31P) : Key for identifying phosphorus-nitrogen bonding patterns. For instance, 31P NMR shifts between δ +5 to +15 ppm confirm the λ5-phosphorus configuration .
    • X-ray Crystallography : Resolves stereoelectronic effects of the bis(dimethylamino)phosphoryl groups, critical for understanding ligand behavior in coordination chemistry .
  • Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry reveal redox-active sites, particularly the phosphorus-centered lone pairs, which influence solvent polarity and Lewis basicity .

Advanced Research Questions

Q. How do solvent effects influence the compound’s reactivity in catalytic or coordination chemistry applications?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance the compound’s Lewis basicity due to their high dielectric constants, stabilizing transition states in phosphorylation reactions. Comparative studies using Kamlet-Taft parameters (polarity, hydrogen-bond acidity/basicity) quantify solvent effects on reaction kinetics .
  • Case Study : In CO2 absorption studies, the compound’s solubility in diglyme or dimethyl sulfoxide (DMSO) correlates with its ability to stabilize carbamate intermediates via P=O→CO2 interactions. Computational modeling (DFT) predicts solvation free energies to optimize solvent selection .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Data Reconciliation : Contradictions in 31P NMR shifts (e.g., δ +8 ppm vs. +12 ppm) often arise from solvent-dependent shielding effects. A standardized protocol using deuterated chloroform (CDCl3) as a reference solvent minimizes variability .
  • Multi-Technique Validation : Cross-validate NMR assignments with IR spectroscopy (P=O stretching at 1250–1300 cm⁻¹) and high-resolution mass spectrometry (HRMS) . For example, HRMS ([M+H]+ m/z calc. 319.18 vs. exp. 319.21) confirms molecular integrity .

Q. How can computational chemistry guide the design of derivatives with enhanced thermal stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Experimental TGA data (e.g., decomposition onset at 180°C) is combined with density functional theory (DFT) to model bond dissociation energies (BDEs). Phosphorus-nitrogen bonds (BDE ~300 kJ/mol) are primary thermal degradation sites .
  • Derivative Design : Substituent effects (e.g., replacing methyl groups with bulkier tert-butyl groups) are modeled computationally to sterically hinder decomposition pathways. Molecular dynamics simulations predict packing efficiency in solid-state derivatives .

Methodological Challenges and Solutions

Challenge Solution Key References
Air sensitivity of intermediatesUse of Schlenk-line techniques under inert argon atmosphere
Low yield in phosphorylation stepsOptimize stoichiometry (e.g., 1.2 eq phosphoryl chloride) and reaction time (12–24 h)
Ambiguity in phosphorus oxidation statesRedox titration with cerium(IV) sulfate under acidic conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine

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